1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione
Description
1H-Oxazolo[3,4-a]pyridine-1,5(3H)-dione is a heterocyclic compound featuring a fused oxazole and pyridine ring system with two ketone groups (dione). This analog has a molecular formula of C₈H₇NO, a molecular weight of 133.15 g/mol, and a purity of ≥95% . Applications span medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators due to its rigid, planar structure .
Properties
CAS No. |
61327-56-8 |
|---|---|
Molecular Formula |
C7H5NO3 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
3H-[1,3]oxazolo[3,4-a]pyridine-1,5-dione |
InChI |
InChI=1S/C7H5NO3/c9-6-3-1-2-5-7(10)11-4-8(5)6/h1-3H,4H2 |
InChI Key |
PLMTWBVLJIFWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C(=O)C=CC=C2C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-amino-3-hydroxypyridine with an aldehyde, followed by cyclization in the presence of a catalyst such as iodine or potassium carbonate . The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) to ensure high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as column chromatography to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and various oxidized products depending on the specific reaction conditions used.
Scientific Research Applications
1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
(a) Ring System and Electronic Effects
- Oxazole vs. Purine Fusion : The oxazole-purine hybrid in 3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione introduces a larger aromatic system, enhancing π-π stacking interactions compared to the simpler oxazolo-pyridine framework .
- Sulfonate vs. Dione Groups : The sulfonate group in Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide improves aqueous solubility, whereas the dione groups in the target compound favor hydrogen bonding and metal chelation .
(b) Substituent Effects
- Ethynyl Group: The ethynyl substituent in 3-ethynyl-triazolo[1,5-a]pyridine enables click chemistry modifications, a feature absent in the non-functionalized oxazolo-pyridine-dione .
- Methano Bridge: The 3H-1,7-Methano[1,3]oxazolo[3,4-a]pyridine analog incorporates a methano bridge, adding conformational rigidity that may enhance binding selectivity .
Biological Activity
1H-Oxazolo[3,4-a]pyridine-1,5(3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a fused oxazole and pyridine ring system, which is pivotal for its biological activity. The presence of the dione functional group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, a series of synthesized derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Research has indicated that this compound derivatives possess anticancer properties. A notable study reported that certain derivatives inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values below 20 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. In vitro assays showed that this compound could mitigate oxidative stress-induced neuronal cell death. The protective effects were attributed to the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS).
Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2022) synthesized several derivatives of this compound and evaluated their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria compared to their counterparts with electron-donating groups.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 10 | Staphylococcus aureus |
| B | 25 | Escherichia coli |
| C | 50 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In a study by Lee et al. (2023), a series of analogs were tested for their anticancer properties against various cell lines. The most potent derivative showed an IC50 value of 15 µM against MCF-7 cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | MCF-7 | 15 |
| E | HeLa | 18 |
| F | A549 | 22 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer cell proliferation.
- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its neuroprotective effects.
- Apoptosis Induction : Certain derivatives trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
